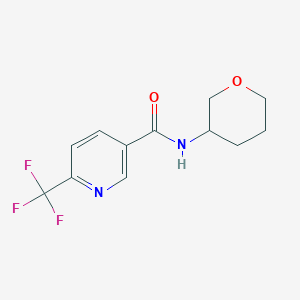
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as NTC, is an important organic compound widely used in scientific research and laboratory experiments. NTC is a cyclic amide, and is a member of the pyridine family, which is composed of six-membered nitrogen-containing rings. It is a colorless, odorless solid that is soluble in most organic solvents. NTC is stable at room temperature and is not easily oxidized in air.
Wirkmechanismus
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the activity of various receptors, such as the serotonin receptor. In addition, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in laboratory experiments is its stability at room temperature and its solubility in most organic solvents. Additionally, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is relatively inexpensive and can be easily synthesized using a variety of methods. However, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is not as soluble in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has many potential future applications in the fields of medicinal chemistry and drug discovery. For example, it could be used as a building block in the synthesis of novel compounds with therapeutic potential. Additionally, its ability to modulate the activity of various receptors could be explored further, as this could lead to the development of new drugs. It could also be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes involved in drug metabolism. Finally, its anti-inflammatory, anti-cancer, and anti-microbial properties could be further explored, as this could lead to the development of new treatments for various diseases.
Synthesemethoden
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the use of a condensation reaction between a carboxylic acid and an amine. The reaction is usually carried out in the presence of an acid catalyst, such as pyridine, and the resulting product is purified by recrystallization. Other synthesis methods include the use of a Grignard reagent, a Wittig reaction, and a Wittig-Horner reaction.
Wissenschaftliche Forschungsanwendungen
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is used extensively in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is used as a building block in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is also used as a reagent in the synthesis of various bioactive molecules, such as antibiotics, hormones, and enzyme inhibitors.
Eigenschaften
IUPAC Name |
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-4-3-8(6-16-10)11(18)17-9-2-1-5-19-7-9/h3-4,6,9H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHAYPZOPRBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chloro-4-fluorobenzenesulfonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B6431288.png)
![5-(oxolane-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B6431295.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6431306.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-1H-indole](/img/structure/B6431313.png)
![1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6431323.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide](/img/structure/B6431330.png)
![1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6431338.png)
![1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B6431343.png)
![N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B6431362.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B6431371.png)
![1-[3-({7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B6431374.png)


![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)